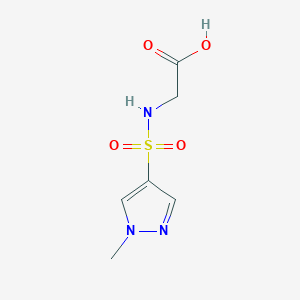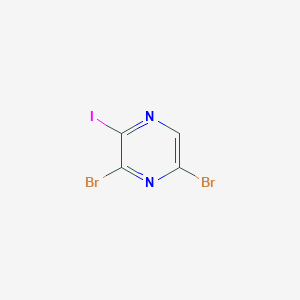![molecular formula C11H11N3O4S B1416506 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid CAS No. 892874-30-5](/img/structure/B1416506.png)
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds were successfully synthesized and their structures were established by NMR and MS analysis .Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid” are not detailed in the search results, related compounds have been studied for their reactivity .Applications De Recherche Scientifique
-
Chemistry and Biochemistry
- 1,2,4-Triazole compounds have been studied for their potential applications in various bioactive phenomena . They have been found to exhibit antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer, and anti-corrosion properties .
- The methods of synthesis for these compounds vary, including from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .
- The outcomes of these studies have shown promising results, with many of the synthesized compounds demonstrating proper selectivity against cancer cell lines .
-
Coordination Chemistry
- 1,2,4-Triazole compounds have been used in the synthesis of coordination polymers . These polymers have been studied for their fluorescence properties .
- The solvothermal method is commonly used for the synthesis of these coordination polymers .
- The results of these studies have shown that these coordination polymers exhibit interesting structural properties and fluorescence properties .
-
Pharmacology
- 1,2,4-Triazole compounds have been studied for their antibacterial and antifungal activities .
- The methods of application for these compounds in pharmacological studies typically involve in vitro testing against various bacterial and fungal strains .
- The outcomes of these studies have shown that many of these compounds exhibit promising antibacterial and antifungal activities .
Orientations Futures
The future research directions could involve further investigations on the scaffold of 1,2,4-triazole to harness its optimum antibacterial potential . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propriétés
IUPAC Name |
2-(3-methylsulfonyl-5-phenyl-1,2,4-triazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-19(17,18)11-13-12-10(14(11)7-9(15)16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVAMMCIUJYEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(N1CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653760 | |
| Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid | |
CAS RN |
892874-30-5 | |
| Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



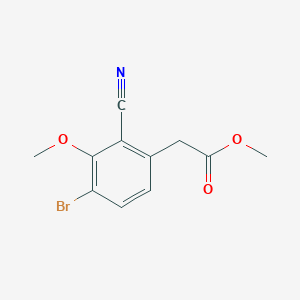

![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)

![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)
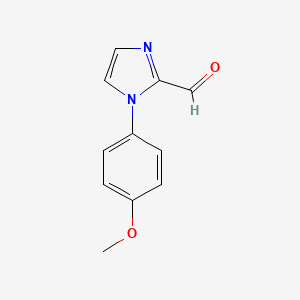
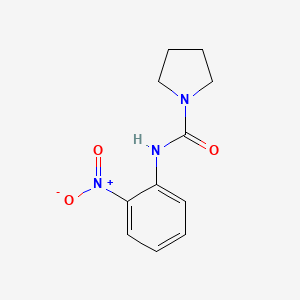
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

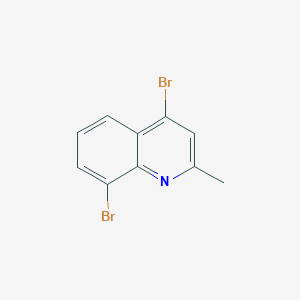
![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
